molecular formula C10H10F3NO B1602372 3-[3-(Trifluoromethyl)phenyl]propanamide CAS No. 535-53-5

3-[3-(Trifluoromethyl)phenyl]propanamide

Cat. No. B1602372
CAS RN: 535-53-5
M. Wt: 217.19 g/mol
InChI Key: VWPGYZUOKQXPRA-UHFFFAOYSA-N
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Description

“3-[3-(Trifluoromethyl)phenyl]propanamide” is an organic compound . It belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .

Scientific Research Applications

Pharmacokinetics and Metabolism in Preclinical Studies

  • Pharmacokinetics in Rats : S-1, a compound related to 3-[3-(Trifluoromethyl)phenyl]propanamide, has been studied for its pharmacokinetics and metabolism in rats. These studies are crucial for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) characteristics, which are essential for preclinical development (Wu et al., 2006).

Metabolism and Toxicity Studies

  • Metabolism and Reactive Metabolites : Research has been conducted on flutamide (a related compound), focusing on its metabolism and the formation of potentially reactive toxic metabolites. This information is vital for understanding drug safety and potential toxicological impacts (Goda et al., 2006).

Quantum Chemical Studies

  • Molecular Properties : Quantum chemical studies provide insights into the molecular properties of drugs like bicalutamide, which is structurally related to 3-[3-(Trifluoromethyl)phenyl]propanamide. Understanding these properties helps in the design and optimization of new drugs (Otuokere & Amaku, 2015).

Analytical Techniques for Detection

  • Mass Spectrometry Analysis : Techniques like electrospray ionization tandem mass spectrometry have been utilized for detecting and analyzing flutamide, which helps in quality control and pharmaceutical analysis (Khan et al., 2015).

Synthesis and Chemical Analysis

  • Improved Synthesis Methods : Research on improved synthesis methods for compounds like flutamide, which shares a similar structure with 3-[3-(Trifluoromethyl)phenyl]propanamide, is significant for pharmaceutical manufacturing (Song, 2001).

Applications in Imaging and Diagnostics

  • Radioligands for Cancer Imaging : Carbon-11-labeled propanamide derivatives have been developed for prostate cancer imaging, demonstrating the potential of such compounds in diagnostic imaging (Gao et al., 2011).

Therapeutic Applications

  • Selective Androgen Receptor Modulators : Compounds related to 3-[3-(Trifluoromethyl)phenyl]propanamide have been studied for their potential use as selective androgen receptor modulators, highlighting possible therapeutic applications in diseases like prostate cancer (Jones et al., 2009).

Photochemical Properties

  • Photochemistry in Drug Development : Studying the photochemistry of drugs like flutamide provides insights into their stability and behavior under different conditions, which is crucial for drug formulation and stability studies (Udagawa et al., 2011).

Anticancer Research

  • Synthesis and Anticancer Activity : Research has been conducted on the synthesis of compounds related to 3-[3-(Trifluoromethyl)phenyl]propanamide and their potential anticancer activities, contributing to the development of new cancer treatments (El Rayes et al., 2019).

properties

IUPAC Name

3-[3-(trifluoromethyl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO/c11-10(12,13)8-3-1-2-7(6-8)4-5-9(14)15/h1-3,6H,4-5H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPGYZUOKQXPRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591743
Record name 3-[3-(Trifluoromethyl)phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(Trifluoromethyl)phenyl]propanamide

CAS RN

535-53-5
Record name 3-(Trifluoromethyl)benzenepropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=535-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[3-(Trifluoromethyl)phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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